4-[4-(3,4-dimethoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-ylamine
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core linked to a pyrazole ring. The triazole moiety is substituted with a 3,4-dimethoxybenzyl group at position 4 and a methyl group at position 5, while the pyrazole ring contains a methyl group at position 1 and an amine at position 3. The compound’s structural complexity suggests utility in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
4-[4-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-10-19-20-16(12-8-18-21(2)15(12)17)22(10)9-11-5-6-13(23-3)14(7-11)24-4/h5-8H,9,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJNSDULXKXETJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC(=C(C=C2)OC)OC)C3=C(N(N=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325187 | |
| Record name | 4-[4-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956371-02-1 | |
| Record name | 4-[4-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-[4-(3,4-dimethoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-ylamine is a derivative of pyrazole and triazole, two important classes of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Pyrazole moiety : Known for its role in various biological activities.
- Triazole ring : Contributes to the compound's pharmacological properties.
- Dimethoxybenzyl group : Enhances lipophilicity and potentially improves bioavailability.
The molecular formula is , and its molecular weight is approximately 344.37 g/mol.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to our target have exhibited significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism. Inhibition of LDH leads to reduced lactate production and subsequent inhibition of glycolysis in cancer cells, thereby impeding tumor growth .
Anti-inflammatory Effects
Pyrazole derivatives have demonstrated notable anti-inflammatory properties. Research indicates that such compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For example, some pyrazole analogs have shown IC50 values in the low micromolar range against COX enzymes, suggesting their potential as anti-inflammatory agents .
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial activity. Pyrazole derivatives are known to exhibit antibacterial and antifungal properties. In vitro studies have reported that certain pyrazole compounds possess significant activity against various bacterial strains, which could be attributed to their ability to disrupt microbial cell wall synthesis or function as enzyme inhibitors .
Neuroprotective Properties
Emerging research indicates that pyrazole derivatives may also have neuroprotective effects. These compounds can modulate neurotransmitter levels and exhibit antioxidant properties, which help protect neuronal cells from oxidative stress and apoptosis .
The biological activities of 4-[4-(3,4-dimethoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-ylamine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as a reversible inhibitor of key enzymes involved in metabolic pathways relevant to cancer and inflammation.
- Receptor Modulation : It may interact with specific receptors involved in inflammatory responses or neurotransmission.
- Oxidative Stress Reduction : The antioxidant properties may help mitigate oxidative damage in cells.
Study 1: Antitumor Efficacy
In a study involving various pyrazole derivatives, one analog showed an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity . The study utilized MTT assays to evaluate cell viability post-treatment.
Study 2: Anti-inflammatory Activity Assessment
Another investigation focused on the anti-inflammatory effects of substituted pyrazoles using the Human Red Blood Cell (HRBC) membrane stabilization method. Compounds were tested at different concentrations (100 µg, 500 µg, 1000 µg), demonstrating significant membrane stabilization and suggesting potential therapeutic use in inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
Substituent Effects on Bioactivity: The 3,4-dimethoxybenzyl group in the target compound (vs. 1,3-benzodioxol-5-ylmethyl in ) introduces two methoxy groups, which may improve solubility and hydrogen-bonding capacity compared to the fused dioxole system. The thione derivative exhibits antioxidant properties due to its redox-active sulfur atom, a feature absent in the target compound.
Synthetic Pathways :
- Most analogs are synthesized via cyclocondensation or alkylation reactions. For example, the thione derivative was prepared via Schiff base formation, while the target compound likely involves nucleophilic substitution at the triazole ring .
Physicochemical Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
